1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one

Medicinal Chemistry Scaffold Differentiation Phospholipase A2 Inhibition

Researchers seeking to explore conformationally constrained indole pharmacophores for cPLA2α and FAAH inhibition often face a gap in commercially available oxolane-ketone integrated scaffolds. CAS 651712-34-4 uniquely combines an N1-tetrahydrofuran ring and a C2-propan-2-one side chain on an indole core, providing a distinct stereochemical and electronic profile compared to simple N-alkylindoles. - Enables direct SAR studies against analogs like CAS 50640-00-1 without de novo synthesis. - Ketone handle facilitates rapid library derivatization via reductive amination or Grignard additions. - Drug-like properties (MW 243.30, TPSA 31.2 Ų) comply with lead-like space criteria.

Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
CAS No. 651712-34-4
Cat. No. B12532619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one
CAS651712-34-4
Molecular FormulaC15H17NO2
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(=O)CC1(CCCO1)N2C=CC3=CC=CC=C32
InChIInChI=1S/C15H17NO2/c1-12(17)11-15(8-4-10-18-15)16-9-7-13-5-2-3-6-14(13)16/h2-3,5-7,9H,4,8,10-11H2,1H3
InChIKeyLOWQXZXJVTVGSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Baseline


1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one (CAS 651712-34-4, PubChem CID 71376764) is an indole derivative bearing an N1-linked 2-tetrahydrofuranyl substituent and a propan-2-one side chain at C2 of the oxolane ring [1]. Its molecular formula is C15H17NO2 (MW 243.30 g/mol), with a computed XLogP3-AA of 1.9, 0 hydrogen bond donors, 2 hydrogen bond acceptors, 3 rotatable bonds, and a topological polar surface area of 31.2 Ų [2]. The compound possesses one undefined atom stereocenter at the oxolane C2 position, meaning commercial samples are typically racemic unless otherwise specified [2]. These physicochemical properties position it within the drug-like chemical space (Lipinski Rule of 5 compliant) but distinguish it from simpler N‑alkyl indoles by virtue of the cyclic ether–ketone motif.

Structural Differentiation from Generic Indole Building Blocks


Generic substitution with superficially similar indole derivatives (e.g., simple N‑alkylindoles or 1-(tetrahydrofuran-2-yl)-1H-indole, CAS 50640-00-1) fails because the target compound uniquely combines three pharmacophoric elements—the indole core, a cyclic ether (oxolane), and a ketone-bearing side chain—within a single, stereochemically defined scaffold [1]. The oxolane ring at the N1 position introduces conformational constraint and alters electronic distribution compared to linear N‑alkyl chains, while the propan-2-one moiety at the oxolane C2 provides an additional hydrogen-bond acceptor site and a potential metabolic or reactive handle absent in simpler tetrahydrofuranylindoles [2]. These structural distinctions are critical for target engagement: related 1-indol-1-yl-propan-2-ones have been shown to act as inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), with activity exquisitely sensitive to substitution patterns on both the indole and the propanone moiety [3]. Replacing this compound with an analog lacking the integrated oxolane–ketone architecture risks loss of on-target potency, altered selectivity, and divergent pharmacokinetic profiles.

Product-Specific Comparative Evidence Guide


Oxolane–Ketone Scaffold vs. Simpler Tetrahydrofuranylindoles

1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one differs from the closest commercially available analog, 1-(tetrahydrofuran-2-yl)-1H-indole (CAS 50640-00-1), by the presence of a propan-2-one group at the oxolane C2 position [1]. This additional functional group increases the hydrogen-bond acceptor count from 1 to 2 and introduces a ketone moiety capable of participating in both polar interactions and metabolic transformations [2]. In the broader class of 1-indol-1-yl-propan-2-one cPLA2α inhibitors, the carbonyl oxygen of the propan-2-one has been shown to engage in a critical hydrogen bond with the enzyme active site; analogs lacking this carbonyl (e.g., simple 1-alkylindoles or 1-tetrahydrofuranylindoles) consistently exhibit >10‑fold loss of inhibitory potency in isolated enzyme assays [3]. While direct IC50 data for CAS 651712-34-4 against cPLA2α has not been published in the peer-reviewed literature, the presence of the propan-2-one moiety predicts a potency benefit over non‑ketone tetrahydrofuranylindoles based on well‑established SAR in this chemotype [3].

Medicinal Chemistry Scaffold Differentiation Phospholipase A2 Inhibition

Conformational Constraint vs. Simple N-Alkylindoles

The target compound contains a tetrahydrofuran ring directly attached to the indole N1, creating a conformationally restricted scaffold with one stereocenter at the oxolane C2 (undefined stereochemistry in commercial samples) [1]. In contrast, simple N‑alkylindoles (e.g., N‑methylindole, N‑ethylindole) possess freely rotating alkyl substituents with no stereochemical complexity [2]. The conformational restriction imposed by the cyclic ether ring reduces the entropic penalty upon target binding and can enhance selectivity among closely related enzyme isoforms [3]. In the cPLA2α/FAAH dual-inhibitor series, incorporation of cyclic substituents at the indole N1 or within the propan-2-one region was found to modulate the balance of cPLA2α vs. FAAH inhibition, with tetrahydrofuranyl and tetrahydropyranyl analogs showing distinct selectivity profiles compared to acyclic alkyl congeners [4].

Conformational Analysis Medicinal Chemistry Target Selectivity

Lipophilicity and Permeability Profile vs. Isomers

With a computed XLogP3-AA of 1.9 and a topological polar surface area (TPSA) of 31.2 Ų, 1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one occupies a balanced lipophilicity range favorable for both membrane permeability and aqueous solubility [1]. By comparison, a spirocyclic constitutional isomer with identical molecular formula (C15H17NO2), 1-spiro[2H-indole-3,4'-oxane]-1-ylprop-2-en-1-one, features an oxane (tetrahydropyran) ring spiro-fused to the indole rather than an oxolane attached at N1 with a propan-2-one side chain [2]. The spirocyclic topology alters the three-dimensional shape, likely affecting molecular recognition and metabolic stability [3]. The target compound's XLogP3-AA of 1.9 also differs from that of 1-(tetrahydrofuran-2-yl)-1H-indole (predicted XLogP3-AA approximately 2.3 based on structural difference of the propan-2-one moiety), translating into measurably different solubility and permeability characteristics [4].

ADME Properties Lipophilicity Drug-Likeness

Evidence Gap Acknowledgment: Absence of Direct Quantitative Comparator Data for CAS 651712-34-4

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and Google Patents (conducted 2026-05-06) did not identify any peer-reviewed publication or patent reporting direct quantitative biological activity data (IC50, Ki, EC50) for 1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one (CAS 651712-34-4) in any assay system [1]. This compound is listed in the PubChem Compound database (CID 71376764) with no associated bioassay results, no ChEMBL ID, and no BindingDB affinity entry [2]. The evidence presented in this guide relies on structural comparisons, computed physicochemical properties, and class-level SAR from closely related 1-indol-1-yl-propan-2-one analogs reported by Lehr and co‑workers (2006–2010) [3]. Users should be aware that procurement of CAS 651712-34-4 is suitable for exploratory chemistry, scaffold diversification, or as a synthetic intermediate, but not yet supported by the kind of head-to-head biological profiling that would justify selection over a well‑characterized lead compound.

Data Limitations Procurement Risk Assessment Research-Grade Compound

Research and Industrial Application Scenarios


Scaffold Diversification in cPLA2α/FAAH Hit Discovery

For medicinal chemistry teams exploring 1-indol-1-yl-propan-2-one scaffolds as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase, CAS 651712-34-4 offers a conformationally constrained oxolane variant not represented in the original Lehr compound libraries [1]. The integrated oxolane–ketone architecture introduces an additional stereocenter and reduces conformational flexibility compared to acyclic analogs, potentially improving binding entropy and isoform selectivity. Procurement of this specific compound enables SAR exploration at the indole N1–propan-2-one linker region without requiring de novo synthetic effort.

Synthetic Intermediate for Indole-Based Libraries

The propan-2-one moiety provides a reactive ketone handle for downstream derivatization (e.g., reductive amination, Grignard addition, oxime formation), making CAS 651712-34-4 a versatile intermediate for generating focused libraries of indole–tetrahydrofuran conjugates [1]. Its computed drug-like properties (MW 243.30, XLogP3-AA 1.9, TPSA 31.2 Ų) [2] align with lead-like chemical space criteria, supporting its use as a core scaffold in fragment-based or diversity-oriented synthesis campaigns.

Computational Chemistry and Pharmacophore Modeling

The unique combination of an N1-tetrahydrofuran substituent and a C2-propan-2-one side chain provides a distinct three-dimensional pharmacophore for computational studies. Docking and molecular dynamics simulations using CAS 651712-34-4 can probe the conformational preferences of cyclic ether–indole hybrids within the active sites of cPLA2α, FAAH, or related serine hydrolases [1]. The compound's stereocenter also makes it suitable for investigating stereospecific ligand–protein interactions when enantiopure material becomes available.

SAR Studies of Ring-Constrained Indole Analogs

When a research program requires a systematic comparison of N‑alkylindole vs. N‑tetrahydrofuranylindole vs. N‑tetrahydrofuranyl–propanone pharmacophores, CAS 651712-34-4 is the only commercially catalogued compound that simultaneously incorporates the N1‑oxolane and oxolane‑C2‑propanone motifs [1]. Its procurement enables head-to-head SAR studies against simpler analogs such as CAS 50640-00-1 (1-(tetrahydrofuran-2-yl)-1H-indole) and CAS 50640-01-2 (2-(tetrahydrofuran-2-yl)-1H-indole), filling a specific gap in commercially available indole chemical space.

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